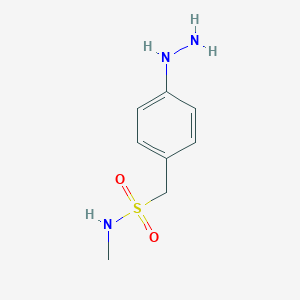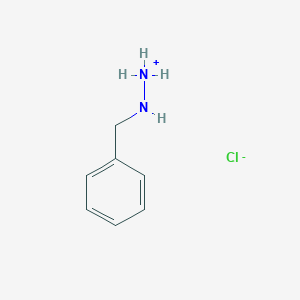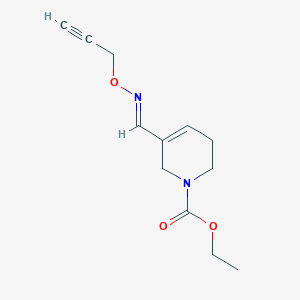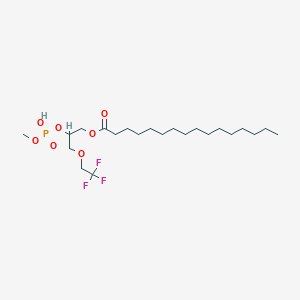
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol, commonly known as HTG-PC, is a synthetic phospholipid that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
HTG-PC is a phospholipid that can interact with cell membranes and alter their properties. It has been shown to increase the fluidity of cell membranes, which can affect various cellular processes. Additionally, HTG-PC can induce apoptosis in cancer cells by activating caspase enzymes and increasing the production of reactive oxygen species (ROS).
Biochemische Und Physiologische Effekte
HTG-PC has been shown to have various biochemical and physiological effects. It can increase the solubility and stability of drugs, which can improve their pharmacokinetics and pharmacodynamics. Additionally, HTG-PC can alter the properties of cell membranes, which can affect various cellular processes. HTG-PC has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
HTG-PC has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in vivo. However, HTG-PC also has some limitations for lab experiments. It can be difficult to incorporate into certain drug formulations, and its effects can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of HTG-PC. One potential area of research is the development of HTG-PC-based drug delivery systems for the treatment of cancer and other diseases. Additionally, HTG-PC could be further studied as a contrast agent for MRI imaging. Further research could also investigate the mechanism of action of HTG-PC and its effects on different cell types. Finally, the synthesis and formulation of HTG-PC could be optimized to improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, HTG-PC is a synthetic phospholipid that has gained significant attention in the field of scientific research due to its potential applications in various fields. It can improve the solubility and stability of drugs, act as a contrast agent in MRI imaging, and induce apoptosis in cancer cells. While HTG-PC has several advantages for lab experiments, it also has some limitations. Future research could focus on the development of HTG-PC-based drug delivery systems, further investigation of its mechanism of action, and optimization of its synthesis and formulation.
Synthesemethoden
HTG-PC is synthesized by the reaction between 1-hexadecanol, trifluoroacetic anhydride, and glycine in the presence of triethylamine and dichloromethane. The resulting product is then treated with phosphorous oxychloride and methanol to obtain HTG-PC.
Wissenschaftliche Forschungsanwendungen
HTG-PC has been extensively studied for its potential applications in various fields, including drug delivery, imaging, and cancer therapy. It has been shown to improve the pharmacokinetics and pharmacodynamics of drugs by increasing their solubility and stability. HTG-PC has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to accumulate in tumor tissues. Additionally, HTG-PC has been investigated for its potential in cancer therapy as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
137464-44-9 |
|---|---|
Produktname |
1-Hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol |
Molekularformel |
C22H42F3O7P |
Molekulargewicht |
506.5 g/mol |
IUPAC-Name |
[2-[hydroxy(methoxy)phosphoryl]oxy-3-(2,2,2-trifluoroethoxy)propyl] hexadecanoate |
InChI |
InChI=1S/C22H42F3O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(26)31-18-20(32-33(27,28)29-2)17-30-19-22(23,24)25/h20H,3-19H2,1-2H3,(H,27,28) |
InChI-Schlüssel |
AZTCOMAPQRBIRM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(F)(F)F)OP(=O)(O)OC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COCC(F)(F)F)OP(=O)(O)OC |
Synonyme |
1-hexadecyl-3-trifluoroethylglycero-sn-2-phosphomethanol MJ 33 MJ-33 MJ33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



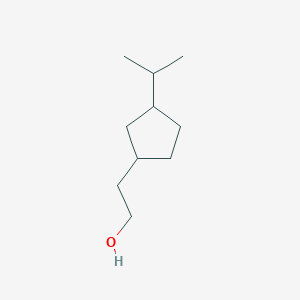
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)
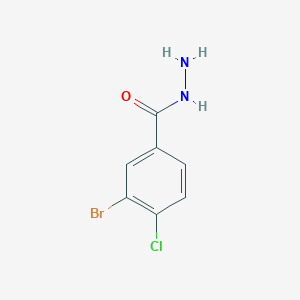
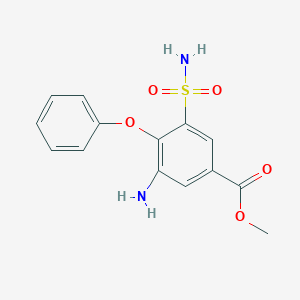
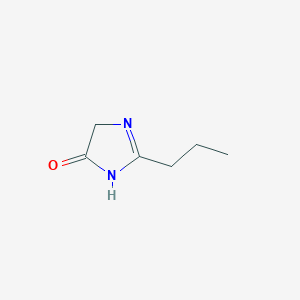
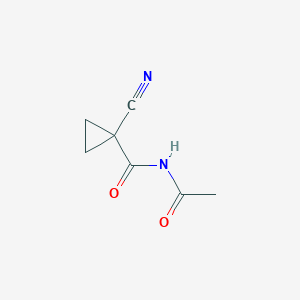
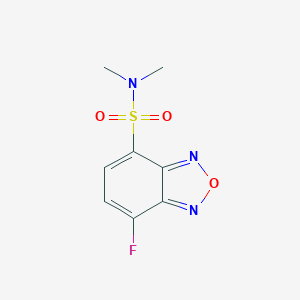
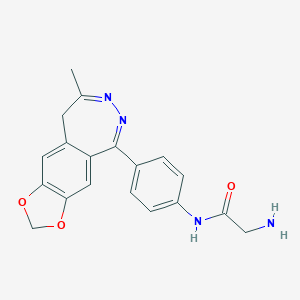
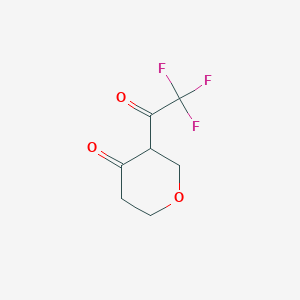
![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)
